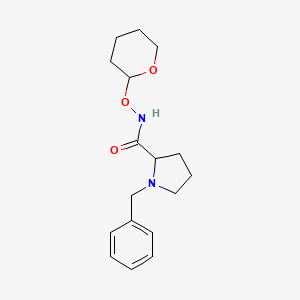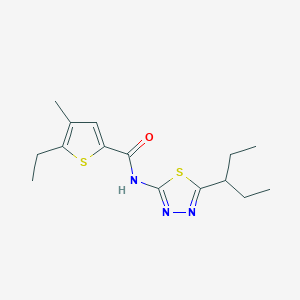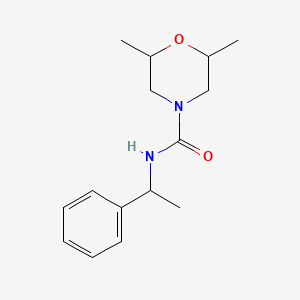![molecular formula C10H10F2N4S B7566043 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, also known as DFTMT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including as a catalyst, ligand, and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is not fully understood. However, studies have suggested that 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole acts as a nucleophile in organic reactions, thereby facilitating the reaction process.
Biochemical and Physiological Effects:
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole exhibits low toxicity and does not cause significant harm to living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole in lab experiments is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. However, one of the limitations of using 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole. One potential area of research is the development of new synthetic methods for the production of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole. Another area of research is the study of the mechanism of action of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole in organic reactions. Additionally, the potential use of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole as a therapeutic agent for various diseases such as cancer and inflammation warrants further investigation.
Conclusion:
In conclusion, 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is a unique compound that has gained significant attention in scientific research due to its high catalytic activity and potential therapeutic applications. While there is still much to be learned about the mechanism of action and potential uses of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, the current research suggests that this compound has significant potential in various scientific research applications.
Métodos De Síntesis
The synthesis of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole involves the reaction between 2,6-difluorobenzyl chloride and sodium 1-methyltetrazole-5-thiolate in the presence of a base. This reaction results in the formation of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, which can be further purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is as a catalyst in organic reactions. 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has been shown to exhibit high catalytic activity in various reactions such as the Suzuki coupling reaction, Heck reaction, and Sonogashira coupling reaction.
Propiedades
IUPAC Name |
5-[1-(2,6-difluorophenyl)ethylsulfanyl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4S/c1-6(17-10-13-14-15-16(10)2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKXZRCSJHRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)SC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)
![1-[1-(azepan-1-yl)-1-oxopropan-2-yl]-N-methylpiperidine-4-carboxamide](/img/structure/B7565972.png)

![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3,5-dibromo-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7565987.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(pyridin-3-ylmethyl)urea](/img/structure/B7565989.png)



![N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![2-[5-(4-Bromophenyl)tetrazol-2-yl]cyclohexan-1-one](/img/structure/B7566038.png)

![4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)